4SC-205 -

4SC-205

Catalog Number: EVT-256302
CAS Number:
Molecular Formula: C33H38N8O4S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4SC-205 is a small-molecule inhibitor of the human kinesin-related motor protein Eg5 with potential antineoplastic activity. Eg5 kinesin-related motor protein inhibitor 4SC-205 selectively inhibits the activity of Eg5, which may result in mitotic disruption, apoptosis and cell death. The ATP-dependent Eg5 kinesin-related motor protein (also known as KIF11 or kinesin spindle protein-5) is a plus-end directed kinesin motor protein essential for the regulation of spindle dynamics, including assembly and maintenance, during mitosis.
Overview

4SC-205 is a small-molecule compound that functions as an inhibitor of the human kinesin-related motor protein Eg5, also known as KIF11 or kinesin spindle protein-5. This compound is notable for its potential antineoplastic activity, which refers to its ability to inhibit tumor growth. The inhibition of Eg5 disrupts mitotic processes, leading to apoptosis and cell death, making 4SC-205 a candidate for cancer therapy, particularly in conditions like neuroblastoma and other malignancies .

Source and Classification

4SC-205 was developed as part of research into novel inhibitors targeting mitotic kinesins. It is classified under antineoplastic agents and specifically as a kinesin inhibitor. The compound has been studied for its efficacy in preclinical models and has entered clinical trials to evaluate its therapeutic potential in humans .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4SC-205 involves several key steps, including the formation of thiadiazole-thiazolone hybrids through cyclization reactions. The initial precursor, 1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3(2H)-yl)ethan-1-one, undergoes reaction with chloroacetyl chloride in a solvent like N,N-dimethylformamide under basic conditions to yield intermediate compounds. These intermediates are then subjected to further reactions involving ammonium thiocyanate to form the final product .

The synthetic pathway can be summarized as follows:

  1. Formation of Thiadiazole Intermediate: Reaction of the starting material with chloroacetyl chloride.
  2. Cyclization: Hetero-cyclization using ammonium thiocyanate.
  3. Purification and Characterization: Final compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
Molecular Structure Analysis

Structure and Data

The molecular structure of 4SC-205 can be described by its specific arrangement of atoms that enable its function as an inhibitor. It features a thiadiazole ring fused with a thiazolone moiety, contributing to its biological activity against Eg5.

Key structural data include:

  • Molecular Formula: C₁₄H₁₃N₄O
  • Molecular Weight: Approximately 253.29 g/mol
  • IUPAC Name: Not specified in the available literature.

The compound is typically presented as a solid powder with a purity exceeding 98%.

Chemical Reactions Analysis

Reactions and Technical Details

4SC-205 primarily acts by inhibiting the ATPase activity of Eg5, disrupting the normal function of this motor protein during mitosis. The inhibition leads to:

  • Mitotic Arrest: Cells are unable to properly segregate chromosomes.
  • Apoptosis Induction: Following mitotic failure, cells undergo programmed cell death.

In vitro studies have demonstrated that 4SC-205 effectively inhibits cell proliferation in various cancer cell lines by triggering these pathways .

Mechanism of Action

Process and Data

The mechanism by which 4SC-205 exerts its antitumor effects involves the selective binding to the Eg5 motor protein. This binding prevents Eg5 from facilitating proper spindle formation during mitosis. As a result:

  1. Disruption of Spindle Dynamics: Eg5 is crucial for maintaining spindle structure; its inhibition leads to spindle malfunction.
  2. Cell Cycle Arrest: Cells are halted in metaphase due to improper chromosome alignment.
  3. Induction of Apoptosis: Prolonged mitotic arrest triggers apoptotic pathways, leading to cell death.

Studies have shown that treatment with 4SC-205 can enhance the effects of standard chemotherapeutic agents, suggesting a synergistic potential in cancer therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4SC-205 include:

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), insoluble in water
  • Storage Conditions: Should be stored dry, protected from light at temperatures between 0 - 4 °C for short-term use or at -20 °C for long-term storage.

Chemical properties relevant to its function include:

  • Stability: Exhibits good stability under recommended storage conditions.
  • Purity: Typically greater than 98%, ensuring reliable performance in experimental applications .
Applications

Scientific Uses

4SC-205 has been primarily investigated for its potential applications in oncology:

  • Cancer Treatment: As an Eg5 inhibitor, it is being studied for its effectiveness against various cancers, including neuroblastoma.
  • Combination Therapy: Research indicates that it may enhance the efficacy of existing chemotherapy regimens by potentiating their effects on tumor cells.

Clinical trials have begun to assess its safety and efficacy in humans, marking it as a promising candidate for future cancer therapies .

Molecular Mechanisms of Action

Inhibition of KIF11 (Eg5) in Mitotic Spindle Dynamics

Structural Basis of KIF11 Binding and ATPase Inhibition

4SC-205 is an orally bioavailable small-molecule inhibitor that selectively targets the ATP-binding site of KIF11 (kinesin family member 11), also known as kinesin spindle protein Eg5 [1] [5]. KIF11 is a plus-end-directed motor protein essential for bipolar spindle assembly during mitosis. Structurally, KIF11 contains a conserved catalytic motor domain that hydrolyzes ATP to generate the force required for microtubule sliding [3]. 4SC-205 binds to the ATP-pocket within this motor domain, competitively inhibiting ATP hydrolysis and inducing a rigor-like state where KIF11 becomes tightly bound to microtubules [1] [5]. This blockade prevents the conformational changes necessary for KIF11’s motile function, effectively paralyzing the protein.

Table 1: Structural and Functional Characteristics of KIF11 Binding by 4SC-205

Target DomainBinding MechanismBiochemical ConsequenceValidation Method
ATP-binding pocketCompetitive inhibitionSuppression of ATP hydrolysisIn vitro ATPase assays
Motor domainInduction of rigor stateImmobilization on microtubulesMicrotubule co-sedimentation
Allosteric sitesNone (orthosteric inhibitor)Prevention of neck-linker zipperingX-ray crystallography
L5 loop regionStabilization of inactive conformationLoss of force generationMolecular dynamics simulations

Disruption of Bipolar Spindle Formation and Mitotic Arrest

By inhibiting KIF11’s motor function, 4SC-205 prevents the separation of duplicated centrosomes during prophase, a critical step for forming a bipolar mitotic spindle [1] [5]. Preclinical studies in neuroblastoma cell lines demonstrate that this disruption leads to the formation of monopolar spindles—radial arrays of microtubules unable to segregate chromosomes. Cells subsequently undergo prolonged mitotic arrest, ultimately triggering apoptosis via intrinsic caspase activation [1] [5]. In high-risk neuroblastoma models, including orthotopic patient-derived xenografts (PDOX), 4SC-205 treatment induced significant mitotic arrest within 24 hours, with apoptotic cell death peaking at 48–72 hours. This mechanistic cascade validates KIF11 as a therapeutic vulnerability in rapidly proliferating neuroblastoma cells dependent on robust mitotic machinery [1] [4].

Transcriptional and Post-Translational Regulation of KIF11 in Cancer Cells

Correlation Between KIF11 Expression and MYCN Amplification

KIF11 expression is strongly linked to high-risk genetic features in neuroblastoma, particularly MYCN amplification. Transcriptomic analyses of primary neuroblastoma tumors reveal that KIF11 mRNA levels are significantly elevated in MYCN-amplified (MYCN-A) cases compared to non-amplified (MYCN-NA) tumors [1] [8]. This correlation stems from MYCN’s role as a transcriptional amplifier: genomic regions co-amplified with MYCN harbor KIF11, and MYCN directly binds to enhancer elements upstream of the KIF11 promoter, driving its overexpression [1] [8]. Clinically, high KIF11 expression predicts poor overall survival and correlates with established markers of aggressive disease, including chromosome 1p36 loss and 17q23 gain [4] [7].

Table 2: Clinical and Molecular Correlates of Elevated KIF11 Expression in Neuroblastoma

Risk FactorAssociation Strength with KIF11Clinical Outcome LinkStudy Validation
MYCN amplificationStrong positive (p<0.001)Reduced 5-year survival (39.78% vs. 68% in low-KIF11) [7]IHC, qPCR, public mRNA datasets [1] [4]
1p36 LOHModerate positiveIncreased relapse rate (47.92% in Stage III/IV) [4] [7]Tissue microarrays, FISH
17q23 gainModerate positiveMetastasis promotion (24.62% metastasis rate) [4] [7]Genomic hybridization
Age >18 monthsPositive correlationHigher recurrence (p=0.038) [7]Retrospective cohort analysis

Epigenetic Modulation of KIF11 in High-Risk Neuroblastoma

Beyond transcriptional regulation, KIF11 expression is influenced by epigenetic modifications that enhance its oncogenic activity. In high-risk neuroblastomas, CpG islands in the KIF11 promoter exhibit hypomethylation, increasing promoter accessibility and gene expression [1]. Histone marks associated with active transcription (H3K4me3, H3K27ac) are enriched at the KIF11 locus in MYCN-A tumors, while repressive marks (H3K9me3, H3K27me3) are depleted [1] [8]. Additionally, MYCN amplification remodels the tumor’s epigenetic landscape to suppress immune response genes while upregulating mitotic regulators like KIF11 [8]. This dual transcriptional-epigenetic dysregulation positions KIF11 as a central executor of MYCN-driven mitotic addiction. Consequently, 4SC-205 demonstrates enhanced efficacy in MYCN-A neuroblastoma models, where KIF11 inhibition exacerbates replication stress and DNA damage accumulation [1] [4].

Concluding Remarks

4SC-205 represents a mechanistically distinct therapeutic approach for high-risk neuroblastoma by exploiting the mitotic dependency conferred by KIF11 overexpression. Its ability to disrupt spindle dynamics and synergize with conventional therapies stems from precise structural inhibition of KIF11’s ATPase activity. The compound’s efficacy is further amplified in genetically defined subsets of neuroblastoma with MYCN amplification, where KIF11 is transcriptionally and epigenetically upregulated as part of a broader oncogenic program. Future studies exploring rational combinations with MYCN-directed agents or epigenetic modulators may unlock additional therapeutic potential.

Properties

Product Name

4SC-205

Molecular Formula

C33H38N8O4S

Synonyms

4SC205; 4SC 205; 4SC-205;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.